1,2-Diiodopropane
Overview
Description
1,2-Diiodopropane is an organic compound with the molecular formula C₃H₆I₂ It is a halogenated hydrocarbon where two iodine atoms are attached to the first and second carbon atoms of a propane chain
Preparation Methods
1,2-Diiodopropane can be synthesized through several methods. One common synthetic route involves the addition of iodine to propylene. This reaction typically requires a catalyst and specific reaction conditions to ensure the proper addition of iodine atoms to the propylene molecule. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2-Diiodopropane undergoes various types of chemical reactions, including:
Substitution Reactions: In these reactions, the iodine atoms can be replaced by other atoms or groups. Common reagents for substitution reactions include nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form propane by removing the iodine atoms. This can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Elimination Reactions: this compound can undergo elimination reactions to form propylene by removing the iodine atoms and forming a double bond between the carbon atoms.
Scientific Research Applications
1,2-Diiodopropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into molecules or to study the effects of halogenation on chemical properties.
Biology: The compound can be used in biochemical studies to investigate the interactions of halogenated hydrocarbons with biological molecules.
Medicine: Research into the potential medicinal applications of halogenated compounds includes studying their effects on biological systems and their potential use as therapeutic agents.
Industry: this compound is used in the production of other chemicals and materials, where its unique properties can be leveraged to achieve specific outcomes.
Mechanism of Action
The mechanism by which 1,2-Diiodopropane exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atoms are replaced by nucleophiles, while in reduction reactions, the iodine atoms are removed to form propane. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used.
Comparison with Similar Compounds
1,2-Diiodopropane can be compared to other halogenated hydrocarbons, such as:
1,2-Dibromopropane: Similar in structure but with bromine atoms instead of iodine. It has different reactivity and properties due to the different halogen atoms.
1,2-Dichloropropane: Contains chlorine atoms instead of iodine, leading to different chemical behavior and applications.
1,2-Difluoropropane: With fluorine atoms, this compound has distinct properties and reactivity compared to this compound.
The uniqueness of this compound lies in the presence of iodine atoms, which impart specific chemical properties and reactivity that differ from other halogenated compounds.
Properties
IUPAC Name |
1,2-diiodopropane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6I2/c1-3(5)2-4/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXPOEJSKALLKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6I2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975208 | |
Record name | 1,2-Diiodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
598-29-8 | |
Record name | Propane, 1,2-diiodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=598-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diiodopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diiodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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